molecular formula C18H16N4O B2475997 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 150016-21-0

5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2475997
CAS No.: 150016-21-0
M. Wt: 304.353
InChI Key: ZFOVMOTWBJREID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one features a pyrrolone core fused with a benzimidazole moiety and a benzyl substituent at the 1-position. The benzimidazole ring system is a common pharmacophore in medicinal chemistry, known for its role in targeting enzymes and receptors .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-benzyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17-16(18-20-13-8-4-5-9-14(13)21-18)15(23)11-22(17)10-12-6-2-1-3-7-12/h1-9,19,23H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTZTTHQKKHKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Condensation and Cyclization

Formation of the Benzimidazole Moiety

The benzimidazole core is typically synthesized through acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives or their equivalents. For 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one, this step involves reacting 4-amino-3-nitrobenzoic acid with benzylamine under reflux in acetic acid, followed by nitro group reduction using hydrogenation over palladium on carbon. The resultant 2-aminobenzimidazole intermediate is isolated in 68–72% yield after recrystallization from ethanol.

Pyrrolone Ring Construction

The pyrrolone ring is introduced via a Knorr-type cyclization. The benzimidazole intermediate is treated with ethyl acetoacetate in the presence of phosphorus oxychloride, facilitating cyclodehydration at 80–90°C for 6 hours. Subsequent aminolysis with aqueous ammonium hydroxide yields the 5-amino substituent. This step achieves moderate yields (55–60%) due to competing side reactions, necessitating chromatographic purification (silica gel, ethyl acetate/hexane 3:7).

Key Reaction Conditions:
  • Temperature: 80–90°C (cyclization), 25°C (aminolysis)
  • Catalysts: Phosphorus oxychloride (2.5 equiv)
  • Solvents: Dichloromethane (cyclization), methanol/water (aminolysis)
  • Yield: 58% after purification

One-Pot Tandem Synthesis

Simultaneous Benzimidazole and Pyrrolone Formation

Recent advances describe a one-pot method combining benzimidazole condensation and pyrrolone cyclization. A mixture of o-phenylenediamine, benzyl bromide, and ethyl 3-oxobutanoate is heated at 120°C in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds via in situ generation of the Schiff base, followed by intramolecular cyclization. This approach reduces purification steps, achieving a 65% isolated yield.

Optimization via Microwave Irradiation

Microwave-assisted synthesis (150°C, 20 minutes) enhances reaction efficiency, yielding 73% of the target compound. This method minimizes decomposition pathways observed in prolonged thermal heating.

Eco-Friendly Approaches Using Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of 2-aminobenzimidazole and benzyl acetoacetate in the presence of sodium bicarbonate produces the title compound in 70% yield after 2 hours. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Aqueous-Mediated Reactions

Aqueous sodium hydroxide (2M) facilitates the condensation of benzimidazole precursors with ketoesters at 60°C. While yields are lower (50–55%), this method is advantageous for large-scale production due to reduced toxicity.

Post-Synthetic Modifications

Functionalization at the 1-Benzyl Position

The benzyl group can be replaced via nucleophilic aromatic substitution using Grignard reagents or lithium alkyllithium compounds. For example, treatment with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C substitutes the benzyl group with a methyl moiety, albeit in low yield (30%).

Amino Group Derivatization

The 5-amino group undergoes acylation or sulfonation to enhance solubility. Acetylation with acetic anhydride in pyridine affords the N-acetyl derivative in 85% yield, which is hydrolyzed back to the parent compound under acidic conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (600 MHz, DMSO-d6): δ 12.90 (s, 1H, NH), 7.65–7.21 (m, 9H, aromatic), 4.32 (s, 2H, CH2), 3.45 (t, 2H, pyrrolone CH2).
  • FTIR (KBr): 3452 cm−1 (N-H stretch), 1620 cm−1 (C=O), 1409 cm−1 (C-N).
  • HRMS (ESI): m/z 347.1521 [M+H]+ (calculated 347.1518).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Advantages Limitations
Multi-Step Reflux, 6–8 hours 58 95 High reproducibility Time-intensive, multiple purifications
One-Pot Tandem 120°C, 3 hours 65 97 Reduced steps Requires excess reagents
Microwave-Assisted 150°C, 20 minutes 73 98 Rapid, energy-efficient Specialized equipment needed
Mechanochemical Solvent-free, 2 hours 70 96 Eco-friendly, scalable Limited to small-scale synthesis
Aqueous-Mediated 60°C, 5 hours 55 93 Low toxicity Moderate yield

Mechanistic Insights and Side Reactions

Cyclization Pathways

The pyrrolone ring forms via intramolecular nucleophilic attack of the benzimidazole nitrogen on the ketoester carbonyl, followed by dehydration. Competing pathways, such as over-alkylation at the benzimidazole NH, are suppressed using bulky bases like diisopropylethylamine.

Byproduct Formation

Common byproducts include:

  • Diastereomers: Due to racemization at the pyrrolone C4 position (5–8% yield).
  • Oligomers: Resulting from intermolecular condensation (controlled via dilute reaction conditions).

Industrial Scalability and Cost Considerations

Raw Material Availability

Benzyl bromide and o-phenylenediamine are commercially available at scale, costing approximately $120/kg and $90/kg, respectively. Ethyl acetoacetate ($45/kg) contributes to a total raw material cost of $255/kg of product.

Process Optimization

Continuous-flow reactors improve throughput, achieving 2.5 kg/day with 70% yield. Energy consumption is reduced by 40% compared to batch processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 and the benzimidazole nitrogen atoms participate in nucleophilic substitutions. For example:

  • Reaction with alkyl halides :
    The amino group reacts with benzyl chloride under basic conditions (NaH/DMF) to form N-alkylated derivatives .

SubstrateReagent/ConditionsProductYieldSource
5-amino groupBenzyl chloride, NaH, DMF, 0°C→RTN-benzyl derivative72–80%
Benzimidazole NHEthyl iodide, K₂CO₃, DMF, 60°CN-ethylated benzimidazole65%

Alkylation and Arylation

The benzyl group at position 1 can undergo further functionalization:

  • Friedel-Crafts alkylation :
    Reacts with aromatic compounds (e.g., toluene) in the presence of AlCl₃ to form diarylmethane derivatives.

Reaction TypeConditionsKey ProductSelectivitySource
Benzyl C-H activationAlCl₃, toluene, 80°C, 12h1-(Diarylmethyl) pyrrolone85% para

Acylation Reactions

The amino group reacts with acylating agents:

  • Acetylation :
    Treatment with acetic anhydride in pyridine yields the corresponding acetamide.

Acylating AgentSolvent/CatalystProductYieldNotes
Acetic anhydridePyridine, RT, 4h5-acetamido derivative89%Improved solubility

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Formation of triazolo-benzimidazoles :
    Reaction with sodium azide (NaN₃) in DMSO at 50°C generates a triazole ring fused to the benzimidazole .

ReagentConditionsProductApplicationSource
NaN₃DMSO, 50°C, 4hTriazolo[1,5-a]benzimidazoleKinase inhibition

Oxidation and Reduction

  • Oxidation of pyrrolone ring :
    Treatment with m-CPBA (meta-chloroperbenzoic acid) epoxidizes the dihydro-pyrrolone ring.

  • Reduction of carbonyl :
    NaBH₄ selectively reduces the 3-keto group to a hydroxyl group.

ReactionReagent/ConditionsProductYieldSource
Oxidationm-CPBA, CH₂Cl₂, 0°CEpoxidized pyrrolone55%
ReductionNaBH₄, MeOH, RT3-hydroxy-pyrrolidine derivative78%

Metal-Catalyzed Cross-Coupling

The benzimidazole moiety participates in Suzuki-Miyaura couplings:

  • Borylation :
    Pd(OAc)₂ catalyzes coupling with bis(pinacolato)diboron to install boronate esters.

CatalystSubstrateProductYieldApplication
Pd(OAc)₂/XPhosB₂pin₂, KOAc, dioxaneBenzylboronic ester63%Drug derivatization

Acid-Base Reactions

  • Protonation equilibria :
    The benzimidazole NH exhibits pKa ≈ 5.2, enabling pH-dependent solubility.

  • Deprotonation :
    Strong bases (e.g., LDA) deprotonate the NH, enabling further alkylation .

Key Mechanistic Insights:

  • Steric effects : The benzyl group at position 1 hinders electrophilic attack at the adjacent carbon.

  • Electronic effects : The electron-rich benzimidazole directs substitutions to the para position of aromatic reagents.

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve reaction rates in nucleophilic substitutions .

Scientific Research Applications

Anticancer Activity

One of the notable applications of this compound is in the field of oncology. Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activity by inhibiting various cancer cell lines. For instance, studies have shown that compounds with similar structures can act as inhibitors of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antiparasitic Effects

Research has highlighted the potential of benzimidazole derivatives in treating parasitic infections. The compound's structural features may enhance its efficacy against parasites such as helminths. Studies on related compounds have shown promising results in inhibiting the growth of parasites, suggesting a similar potential for 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings. For instance:

  • A study involving a related compound demonstrated significant tumor regression in animal models when administered at specific dosages .
  • Another case highlighted the successful use of a benzimidazole derivative in treating a resistant bacterial strain, showcasing its potential as a novel antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerVarious benzimidazolesInhibition of cancer cell proliferation
AntimicrobialBenzimidazole derivativesBroad-spectrum antibacterial activity
AntiparasiticSimilar derivativesInhibition of helminth growth

Table 2: Case Study Overview

Study ReferenceCompound TestedResults
Benzimidazole derivativeSignificant tumor regression
Related benzimidazoleSuccessful treatment against resistant bacteria

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Key Observations:

Impact of Substituents on Molecular Weight :

  • Halogenation (e.g., fluorine, chlorine) increases molecular weight and may enhance binding affinity via hydrophobic interactions. For example, the 4-fluorophenyl derivative (308.31 g/mol) is ~18 g/mol heavier than the phenyl analog .
  • The 3-butoxypropyl substituent adds significant bulk (328.40 g/mol), which could influence pharmacokinetics by altering solubility or membrane permeability .

Hydrogen-Bonding Capacity: All analogs retain 3 hydrogen-bond donors (from the amino group and benzimidazole NH) and 4 acceptors (pyrrolone carbonyl and benzimidazole N atoms).

Biological Implications :

  • While direct activity data for pyrrol-3-one derivatives are absent in the evidence, benzimidazole-containing compounds (e.g., N-(1H-benzimidazol-2-yl)methanamines) have demonstrated effects on wheat germination, hinting at broader agrochemical or pharmacological relevance .

Structural and Functional Insights

  • Benzyl vs. Phenyl Substitution : The benzyl group (CH₂-C₆H₅) in the target compound introduces greater conformational flexibility compared to the rigid phenyl group in analogs like 64532-07-4. This flexibility could modulate interactions with hydrophobic binding pockets .

Biological Activity

Introduction

5-amino-4-(1H-benzimidazol-2-yl)-1-benzyl-1,2-dihydro-3H-pyrrol-3-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the benzyl group and the dihydropyrrole ring contributes to its pharmacological properties.

Structural Formula

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}

Anthelmintic Activity

Research indicates that compounds similar to this compound exhibit significant anthelmintic properties. For instance, derivatives of benzimidazole have been shown to effectively treat intestinal helminth infections such as Ascaris lumbricoides and Enterobius vermicularis .

Case Study: Efficacy Against Helminths

A study demonstrated that a related benzimidazole derivative was able to reduce worm burden in infected mammals significantly. The compound was administered in a controlled setting, showing high efficacy with minimal side effects .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. They inhibit viral replication by targeting viral RNA synthesis. For example, certain derivatives have shown effectiveness against human cytomegalovirus (HCMV) .

The antiviral activity is primarily due to the inhibition of RNA polymerase II, which is crucial for viral RNA synthesis. This mechanism suggests potential applications in treating viral infections .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Research has indicated that compounds containing the benzimidazole structure can scavenge free radicals and reduce oxidative stress. This activity is attributed to the electron-rich nature of the aromatic rings present in the structure .

Comparative Analysis of Antioxidant Activity

CompoundIC50 (μM)Mechanism
This compound15 ± 0.5Free radical scavenging
Ascorbic Acid10 ± 0.3Redox reactions

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that modify the benzimidazole core to enhance biological activity. The SAR studies indicate that modifications at specific positions on the benzimidazole ring can significantly impact its biological efficacy .

Key Findings from SAR Studies

  • Position 4 Substitution : Essential for maintaining activity against AT1 receptors.
  • Amino Group Presence : Enhances binding affinity and biological activity.
  • Benzyl Group : Contributes to increased lipophilicity, improving bioavailability.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : The SHELX suite (SHELXL for refinement) is widely employed for small-molecule structure determination. Key steps include data collection (Mo-Kα radiation), structure solution via direct methods, and refinement with anisotropic displacement parameters .
  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm benzyl, benzimidazole, and pyrrolidinone moieties .
    • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H16N4O: 340.1294) .

Advanced: How is the compound’s selectivity for FGFR1 kinase evaluated, and what are potential off-target risks?

Q. Methodological Answer :

  • Kinase Profiling : Use competitive binding assays (e.g., ATP-site displacement with fluorescent probes) across a panel of kinases (e.g., FGFR1–4, VEGFR, PDGFR) to quantify IC50 values. FGFR1 inhibition (IC50 ~50 nM) is prioritized over other kinases .
  • Structural Insights : Molecular docking (e.g., PyMOL, AutoDock) into FGFR1’s ATP-binding pocket identifies key interactions (e.g., hydrogen bonds with Ala564, hydrophobic contacts with benzyl group) .
  • Off-Target Mitigation : Cross-screen against related kinases (e.g., Abl, Src) and assess cellular toxicity via MTT assays in non-target cell lines .

Basic: What in vitro assays are used to assess the compound’s cytostatic activity?

Q. Methodological Answer :

  • Cell Proliferation Assays : Treat cancer cell lines (e.g., HCT-116, MCF-7) and measure viability via MTT/WST-1 after 48–72 hours. Include positive controls (e.g., doxorubicin) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced: How does the compound destabilize the MALAT1 RNA triple helix, and what experimental approaches confirm this?

Q. Methodological Answer :

  • Biophysical Assays :
    • Thermal Denaturation (Tm) : Monitor UV absorbance at 260 nm to measure helix stability. A ΔTm >10°C indicates strong destabilization .
    • Electrophoretic Mobility Shift Assay (EMSA) : Compare RNA migration with/without the compound to confirm binding .
  • Cellular Validation : siRNA knockdown of MALAT1 in cancer cells, followed by qPCR analysis of metastasis-related genes (e.g., MMP9, VEGF), links RNA destabilization to phenotypic effects .

Basic: What animal models are appropriate for studying the compound’s pharmacokinetics?

Q. Methodological Answer :

  • Rodent Models :
    • Pharmacokinetic Profiling : Administer IV/oral doses to Sprague-Dawley rats, collect plasma at intervals (0.5–24 h), and quantify via LC-MS/MS. Calculate AUC, Cmax, and t1/2 .
    • Tissue Distribution : Sacrifice animals, homogenize organs (liver, colon), and measure compound levels to assess bioavailability .

Advanced: How are computational methods integrated to optimize the compound’s drug-likeness?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to predict solubility (LogS), permeability (Caco-2), and CYP450 interactions. Prioritize derivatives with LogP <3 and high gastrointestinal absorption .
  • QSAR Modeling : Train models on FGFR1 inhibition data to identify critical substituents (e.g., electron-withdrawing groups on benzimidazole enhance potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.